![molecular formula C12H14F3NO B1419754 3-[3-(Trifluoromethyl)phenoxy]piperidine CAS No. 946759-18-8](/img/structure/B1419754.png)
3-[3-(Trifluoromethyl)phenoxy]piperidine
Vue d'ensemble
Description
“3-[3-(Trifluoromethyl)phenoxy]piperidine” is a chemical compound with the molecular formula C12H14F3NO . It is used as a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process often involves Pd-catalyzed coupling reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a phenyl ring via an oxygen atom. The phenyl ring carries a trifluoromethyl group .Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily its use as a reactant in the synthesis of various compounds. It is used in the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands .Applications De Recherche Scientifique
Synthesis and Antidepressant Activity
- SYNTHESIS OF THE RIGID ANALOGUES OF AN SSRI BENZENEPROPANAMINE : Compounds including 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols were synthesized and evaluated for antidepressant activity. These compounds demonstrated fluoxetine-like antireserpine and anorexigenic activity, indicating potential use in antidepressant applications (Kumar et al., 2004).
Chemical Reactivity and Stereoelectronic Effects
- NUCLEOPHILIC AROMATIC SUBSTITUTION REACTIONS IN DIPOLAR APROTIC SOLVENTS : This study reports on the reactivity of compounds activated by trifluoromethyl (CF3) groups with various nucleophiles. It highlights the effect of trifluoromethyl groups on the reactivity of nitrophenyl ethers, demonstrating the importance of these groups in chemical synthesis and reactivity (Isanbor & Babatunde, 2019).
Synthesis of Piperidine Derivatives
- STEREOSELECTIVE REARRANGEMENT OF (TRIFLUOROMETHYL)PROLINOLS TO ENANTIOENRICHED 3-SUBSTITUTED 2-(TRIFLUOROMETHYL)PIPERIDINES : This research describes the synthesis of 3-substituted 2-(trifluoromethyl)piperidines by ring expansion of (trifluoromethyl)prolinols. The process is regio- and diastereoselective, showing the trifluoromethyl group's role in influencing stereoselectivity (Rioton et al., 2015).
Crystal Structure Analysis
- THREE TRIFLUOROMETHYL-SUBSTITUTED PROTOPORPHYRINOGEN IX OXIDASE INHIBITORS : This study analyzed the crystal structures of three trifluoromethyl-substituted compounds. The findings provide insights into molecular geometry and interactions in solid-state chemistry, showcasing the trifluoromethyl group's influence on molecular structure (Li et al., 2005).
Radiolabeled Probes for Receptor Studies
- HALOGENATED 4-(PHENOXYMETHYL)PIPERIDINES AS POTENTIAL RADIOLABELED PROBES FOR σ-1 RECEPTORS : This research synthesized halogenated 4-(4-phenoxymethyl)piperidines as potential δ receptor ligands. It explored their affinity and selectivity for in vitro receptor binding assays, demonstrating their potential as radiolabeled probes for studying receptors (Waterhouse et al., 1997).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3-[3-(Trifluoromethyl)phenoxy]piperidine is the calcitonin gene-related peptide (CGRP) receptor . This receptor is found in the meningeal blood vessels and dura, which are pain sensitive and innervated by peripheral sensory trigeminal nerves .
Result of Action
As a cgrp receptor antagonist, it could potentiallyreduce pain signals transmitted through the trigeminal nerves .
Analyse Biochimique
Biochemical Properties
3-[3-(Trifluoromethyl)phenoxy]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group in this compound can form hydrogen bonds with proteins, potentially altering their conformation and activity . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the compound’s phenoxy group can engage in hydrophobic interactions with lipid membranes, affecting membrane-associated proteins and signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the activity of kinases, which are crucial for cell signaling . By inhibiting or activating these kinases, the compound can alter downstream signaling pathways, leading to changes in gene expression and cellular responses. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, this compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . This degradation can lead to a decrease in its biological activity and efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall health . As the dosage increases, the compound’s impact becomes more pronounced. High doses of this compound can lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These effects are likely due to the compound’s interactions with critical enzymes and proteins involved in cellular homeostasis and metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . These metabolites can further interact with metabolic enzymes, influencing metabolic flux and the levels of specific metabolites . Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, potentially altering lipid homeostasis and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also affected by its interactions with plasma proteins, which can modulate its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Propriétés
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-3-1-4-10(7-9)17-11-5-2-6-16-8-11/h1,3-4,7,11,16H,2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCIGAUDFUCOEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663030 | |
| Record name | 3-[3-(Trifluoromethyl)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946759-18-8 | |
| Record name | 3-[3-(Trifluoromethyl)phenoxy]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



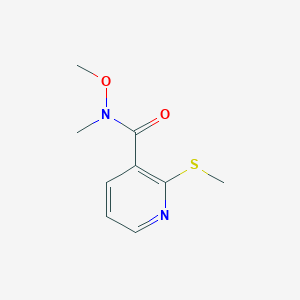
![Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1419674.png)
![N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B1419675.png)
![2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine](/img/structure/B1419676.png)

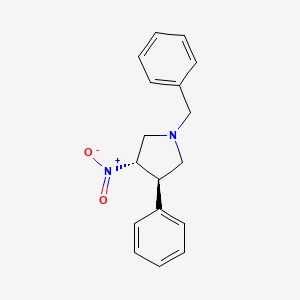
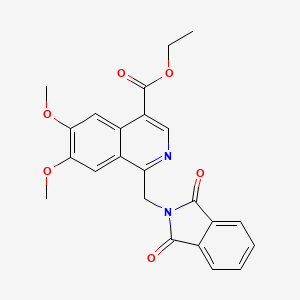



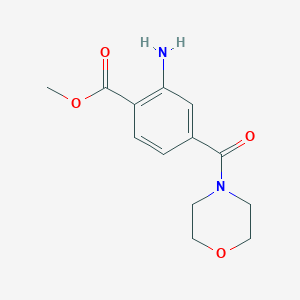
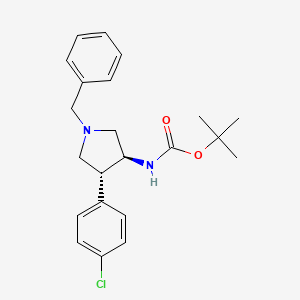
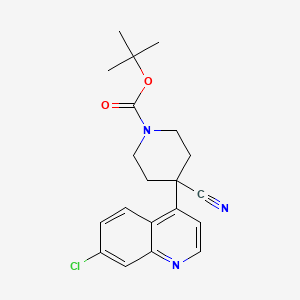
![[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1419690.png)